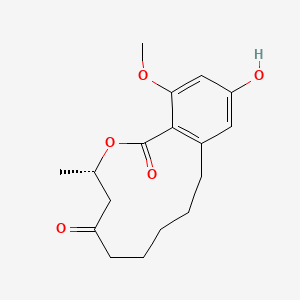
5-Oxolasiodiplodin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxolasiodiplodin is a secondary metabolite produced by the fungus Lasiodiplodia theobromae. This compound belongs to the class of lactones and has been identified for its diverse bioactive properties, including cytotoxic and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxolasiodiplodin typically involves the co-cultivation of the mangrove endophytic fungus Trichoderma sp. with the aquatic pathogenic bacterium Acinetobacter johnsonii. This method has been shown to induce the production of this compound along with other bioactive compounds . The reaction conditions often include maintaining specific temperature and nutrient availability to optimize the yield of the desired compound.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes. These processes involve the cultivation of Lasiodiplodia theobromae in controlled bioreactors, where parameters such as pH, temperature, and nutrient supply are meticulously regulated to maximize the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxolasiodiplodin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which exhibit enhanced bioactivity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
5-Oxolasiodiplodin has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicine: Its antimicrobial properties are being explored for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 5-Oxolasiodiplodin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and disrupting cellular processes. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting potential antidiabetic activity . Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Vergleich Mit ähnlichen Verbindungen
De-O-methyllasiodiplodin: Another derivative of lasiodiplodin with similar bioactive properties.
Microsphaeropsisin B and C: Sesquiterpenes isolated from the same fungal source, exhibiting comparable bioactivity.
Uniqueness: 5-Oxolasiodiplodin stands out due to its potent α-glucosidase inhibitory activity and significant cytotoxic effects against cancer cells. Its unique chemical structure and diverse bioactivity make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
215094-20-5 |
|---|---|
Molekularformel |
C17H22O5 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-2,6-dione |
InChI |
InChI=1S/C17H22O5/c1-11-8-13(18)7-5-3-4-6-12-9-14(19)10-15(21-2)16(12)17(20)22-11/h9-11,19H,3-8H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
INSZIEBAMCBLFE-NSHDSACASA-N |
Isomerische SMILES |
C[C@H]1CC(=O)CCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 |
Kanonische SMILES |
CC1CC(=O)CCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)

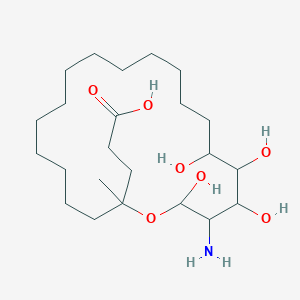
![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)


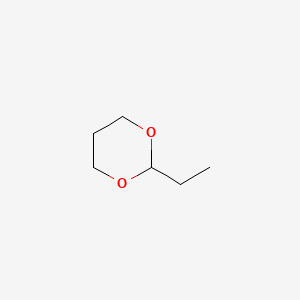
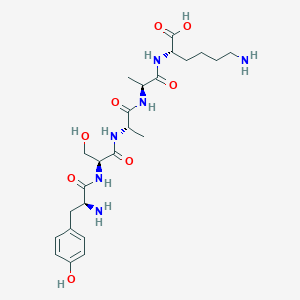
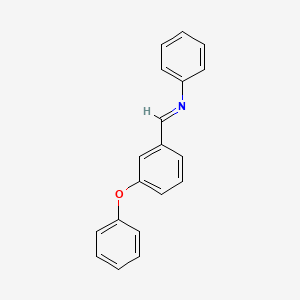
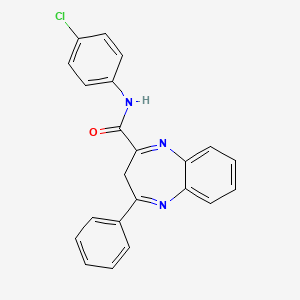
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
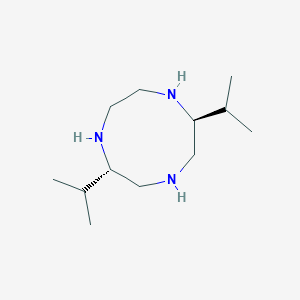

![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
